(E)-1-(perfluorophenyl)-3-phenylprop-2-en-1-one
Description
(E)-1-(Perfluorophenyl)-3-phenylprop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone scaffold (1,3-diaryl-2-propen-1-one). Its structure features a perfluorophenyl group (a phenyl ring with all hydrogen atoms replaced by fluorine) at the 1-position and a phenyl group at the 3-position. This substitution pattern imparts unique electronic and steric properties, enhancing its lipophilicity and chemical stability compared to non-fluorinated analogs. Chalcones are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The perfluorophenyl moiety, with its strong electron-withdrawing nature, may influence reactivity in nucleophilic additions or redox reactions, making this compound a candidate for targeted drug design and materials science applications.
Properties
IUPAC Name |
(E)-1-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F5O/c16-11-10(12(17)14(19)15(20)13(11)18)9(21)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHOSKBIBWDCFT-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501183822 | |
| Record name | (2E)-1-(2,3,4,5,6-Pentafluorophenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54081-33-3 | |
| Record name | (2E)-1-(2,3,4,5,6-Pentafluorophenyl)-3-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54081-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-1-(2,3,4,5,6-Pentafluorophenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(perfluorophenyl)-3-phenylprop-2-en-1-one typically involves the reaction of perfluorobenzaldehyde with acetophenone in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(perfluorophenyl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and perfluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
(E)-1-(perfluorophenyl)-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-1-(perfluorophenyl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: Depending on the specific application, the compound may influence signaling pathways, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Research Findings and Implications
- Anticancer Potential: Fluorinated chalcones like (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one inhibit PI3K/Akt pathways, suggesting a mechanism for this compound to explore .
- Antimicrobial Optimization : The perfluorophenyl group’s hydrophobicity could improve penetration into bacterial biofilms, addressing resistance issues .
Biological Activity
(E)-1-(perfluorophenyl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound, characterized by its unique perfluorophenyl group, exhibits potential therapeutic applications due to its influence on various biological pathways.
Antimicrobial Activity
Research has indicated that chalcone derivatives, including this compound, demonstrate significant antimicrobial properties. A study assessing the antibacterial effects of various chalcones showed that this compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound effectively scavenges free radicals, suggesting a protective role against oxidative stress. The structure-activity relationship (SAR) analysis highlights the importance of the perfluorophenyl group in enhancing antioxidant capacity.
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways. Table 1 summarizes the cytotoxicity data across different cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis via caspase activation |
| HeLa | 12.8 | Cell cycle arrest |
| A549 (lung cancer) | 18.5 | Mitochondrial dysfunction |
Study 1: Antibacterial Activity
A comparative study conducted by researchers at the University of Toronto assessed the antibacterial properties of various chalcones, including this compound. The study utilized disk diffusion methods and minimum inhibitory concentration (MIC) assays to evaluate efficacy against pathogenic bacteria. The results indicated a significant inhibition zone compared to control groups, confirming its potential as an antibacterial agent .
Study 2: Anticancer Properties
In another investigation published in RSC Advances, the anticancer activity of several chalcone derivatives was explored. The study found that this compound exhibited potent cytotoxicity against MCF-7 cells with an IC50 value significantly lower than many other tested compounds . The mechanism was further elucidated through flow cytometry analysis, revealing increased apoptotic cell populations post-treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
